molecular formula C12H12O3 B8621466 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one

3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one

Cat. No.: B8621466
M. Wt: 204.22 g/mol
InChI Key: GDYZAIROCXYGSI-UHFFFAOYSA-N
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Description

3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is a heterocyclic compound that features an isochromenone core with an epoxide ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one typically involves the formation of the isochromenone core followed by the introduction of the epoxide ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isochromenone structure. The epoxide ring can then be introduced through an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and epoxidation steps, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to open the epoxide ring or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of functionalized compounds.

Scientific Research Applications

3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one exerts its effects depends on its interaction with molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. This reactivity makes it useful in the study of enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: These compounds share the isochromenone core and have similar biological activities.

    Epoxides: Compounds with epoxide rings exhibit similar reactivity and can undergo analogous chemical reactions.

    Isochromenones: Other derivatives of isochromenone may have different substituents but share the core structure.

Uniqueness

3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is unique due to the combination of the isochromenone core and the epoxide ring, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C12H12O3/c1-7-4-9-5-8(11-6-14-11)2-3-10(9)12(13)15-7/h2-3,5,7,11H,4,6H2,1H3

InChI Key

GDYZAIROCXYGSI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)C3CO3)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-ethenyl-3-methyl-3,4-dihydro-1H-isochromen-1-one (1.69 g, 8.98 mmol) in DCM (60 mL) was treated with m-CPBA (3.10 g, 17.96 mmol) overnight at room temperature. The reaction was then diluted with water (50 mL) and DCM (50 mL). The organic layer was further washed successively with saturated aqueous sodium bicarbonate (30 mL), water (30 mL), and brine (30 mL). The organic layer was then dried over magnesium sulfate, filtered and concentrated. The residue was purified via MPLC (15-40% EtOAc/Hex) to give 3-methyl-6-(oxiran-2-yl)-3,4-dihydro-1H-isochromen-1-one.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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